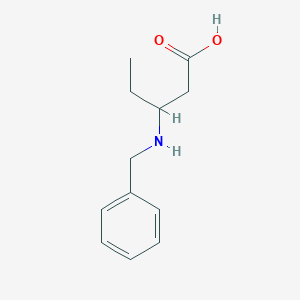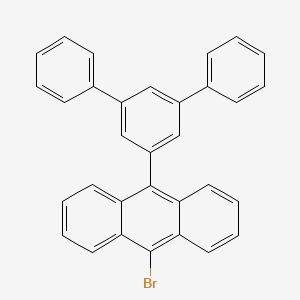![molecular formula C9H8BrN3 B1290054 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 668990-80-5](/img/structure/B1290054.png)
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine
Vue d'ensemble
Description
“6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound with the CAS Number: 668990-80-5. It has a molecular weight of 238.09 and its IUPAC name is 6-bromo-3-cyclopropyl [1,2,4]triazolo [4,3-a]pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrN3/c10-7-3-4-8-11-12-9 (6-1-2-6)13 (8)5-7/h3-6H,1-2H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
The compound has been explored for its potential as a core structure in the development of new antimicrobial agents. Its derivatives have shown inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli, which are common culprits in infections .
Agriculture: Antifungal and Insecticidal Properties
In the agricultural sector, derivatives of this compound have been tested for their antifungal and insecticidal activities. They have shown promising results against plant pathogens like Rhizoctonia cerealis and pests, offering a potential for the development of new agrochemicals .
Materials Science: Organic Synthesis Intermediate
This compound serves as an intermediate in the synthesis of various organic materials. Its bromine atom can be used for further functionalization, making it a valuable building block in creating complex organic molecules for materials science applications .
Environmental Science: Pollutant Degradation
Research has been conducted to utilize this compound in the degradation of environmental pollutants. Its reactive nature allows it to participate in chemical reactions that break down harmful substances, aiding in environmental cleanup efforts .
Chemical Synthesis: Palladium-Catalyzed Reactions
In chemical synthesis, this compound is used in palladium-catalyzed cross-coupling reactions. Its structure is conducive to forming bonds with other organic fragments, leading to the creation of diverse chemical entities .
Biochemistry: Enzyme Inhibition Studies
The compound’s derivatives are being studied for their potential to inhibit enzymes that are crucial in disease pathways. This could lead to the development of new drugs that target specific biochemical reactions within the body .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit inhibitory activity against certain enzymes
Mode of Action
The exact mode of action of 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is currently unknown due to the lack of specific information . This interaction could potentially inhibit or enhance the activity of the target, depending on the nature of the interaction.
Biochemical Pathways
Based on the antifungal and insecticidal activities of similar compounds , it can be inferred that the compound may interfere with pathways essential for the growth and survival of certain organisms.
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that this compound may also have potent effects at the molecular and cellular level .
Propriétés
IUPAC Name |
6-bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOJTEGIQBVJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623657 | |
| Record name | 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
668990-80-5 | |
| Record name | 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














